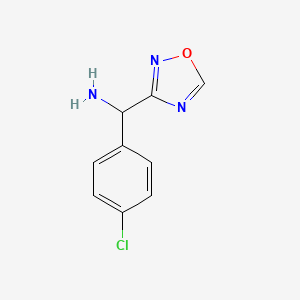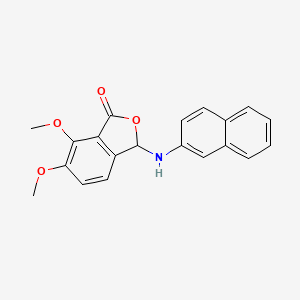
(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine: , also known by its systematic name 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine , is a chemical compound with the molecular formula C10H10ClN3O. Let’s break down its structure:
Empirical Formula: CHClNO
Molecular Weight: 223.66 g/mol
SMILES: CC(N)c1nc(no1)-c2ccc(Cl)cc2
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-chloroaniline with an appropriate acid chloride or acid anhydride, followed by cyclization with hydrazine hydrate. The reaction proceeds through the formation of an intermediate oxadiazole ring.
Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for larger-scale processes.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound can undergo oxidation reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Reduction: Reduction reactions are also feasible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Substitution: Alkyl halides or other electrophiles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).
Major Products:: The major products depend on the specific reaction conditions. For example, reduction may yield the corresponding amine, while oxidation could lead to an oxadiazole derivative.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine: finds applications in various fields:
Chemistry: As a building block for designing novel compounds.
Biology: It may serve as a pharmacophore for drug discovery.
Medicine: Potential therapeutic applications.
Industry: Used in the synthesis of other chemicals.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing biological processes.
Comparación Con Compuestos Similares
While this compound is unique due to its oxadiazole moiety, similar compounds include:
- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- 1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-yl]methanamine
Propiedades
Fórmula molecular |
C9H8ClN3O |
|---|---|
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methanamine |
InChI |
InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)8(11)9-12-5-14-13-9/h1-5,8H,11H2 |
Clave InChI |
ZJIAPWPWMLTBJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=NOC=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline](/img/structure/B12118956.png)

![4-Chloro-5,6,7-trimethylpyrido[2,3-d]pyrimidine](/img/structure/B12118968.png)

![1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]-](/img/structure/B12118977.png)
![Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine](/img/structure/B12118988.png)






![4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol](/img/structure/B12119056.png)
